An In-depth Technical Guide to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
An In-depth Technical Guide to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly indexed, this document details its constituent parts, a robust and logical synthetic pathway, safety considerations based on analogous structures, and its potential applications in drug discovery. The information herein is synthesized from established chemical principles and data on closely related pyrazole derivatives.
Introduction and Molecular Overview
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities, which include anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The title compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, is a derivative functionalized at key positions to modulate its physicochemical properties and biological target interactions.
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1-ethyl group: The ethyl group at the N1 position enhances lipophilicity, which can influence cell permeability and metabolic stability.
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4-(1-pyrrolidinylsulfonyl) group: The sulfonamide moiety at the C4 position is a common feature in many bioactive molecules. It can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The pyrrolidinyl ring provides a defined conformational constraint.
Given its structure, this compound is a valuable building block for creating libraries of diverse molecules for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.[2]
Physicochemical and Safety Data
Quantitative data for the specific title compound is not available. However, by examining related structures, we can establish a reliable profile for handling and experimental design.
Table 1: Estimated Physicochemical Properties and Safety Information
| Property | Estimated Value / Information | Data Source (Analogous Compounds) |
| CAS Number | Not Publicly Available | Precursor: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957514-21-5)[5][6] |
| Molecular Formula | C9H15N3O2S | - |
| Molecular Weight | 229.30 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Based on 1-Ethyl-1H-pyrazole-4-sulfonyl chloride[5] |
| Melting Point | 67 - 70 °C[7] | Based on a structurally similar pyrazole derivative[7] |
| Boiling Point | 186 - 188 °C[7] | Based on a structurally similar pyrazole derivative[7] |
| Solubility | Expected to be soluble in organic solvents (DMF, DMSO, chlorinated solvents) | General property of substituted pyrazoles[2] |
Hazard Identification and Safe Handling
The safety profile is extrapolated from safety data sheets (SDS) of precursors and related pyrazole sulfonamides.[5][7][8]
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GHS Hazard Statements (Anticipated):
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Precautionary Statements:
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Personal Protective Equipment (PPE):
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Storage: Store in a cool, well-ventilated area in a tightly sealed container under an inert atmosphere.[5][9] Recommended storage temperature is 2-8°C.[5]
Synthesis and Manufacturing
A robust and scalable synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can be logically designed as a multi-step process starting from commercially available precursors. The causality behind this synthetic route is the strategic and sequential functionalization of the pyrazole core.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a representative methodology based on well-established pyrazole chemistry.[3][12][13]
Part 1: Synthesis of 1-Ethyl-1H-pyrazole
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Reactor Setup: Charge a dry reaction vessel with 1H-pyrazole (1.0 eq) and a suitable solvent such as acetonitrile or DMF.
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Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The base deprotonates the pyrazole nitrogen, activating it for nucleophilic attack.
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Alkylation: Slowly add an ethylating agent, such as iodoethane or diethyl sulfate (1.1 eq), to the suspension at room temperature.
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Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Part 2: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride[5][6]
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Safety Precaution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. The reaction must be conducted in a fume hood with appropriate PPE.
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Reactor Setup: Cool a flask containing chlorosulfonic acid (3.0-5.0 eq) to 0°C in an ice bath.
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Substrate Addition: Slowly and carefully add 1-Ethyl-1H-pyrazole (1.0 eq) to the cold chlorosulfonic acid. The C4 position of the pyrazole is electron-rich and susceptible to electrophilic attack.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
Part 3: Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (Final Product)
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Reactor Setup: Dissolve 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.
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Base and Nucleophile Addition: Add triethylamine (Et₃N, 1.5 eq) followed by the slow addition of pyrrolidine (1.2 eq) at 0°C. The triethylamine acts as a scavenger for the HCl byproduct.
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Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours until the starting material is consumed (monitored by TLC/LC-MS).
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Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude product by silica gel column chromatography to yield the final compound.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry.[1][14] Derivatives of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole are prime candidates for investigation in several therapeutic areas.
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Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site of kinases. The sulfonamide can form critical hydrogen bonds within the hinge region of the kinase.
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Anti-inflammatory Agents: The pyrazole ring is a key component of COX-2 inhibitors (e.g., Celecoxib). Novel analogs can be developed to explore new anti-inflammatory agents with improved selectivity and safety profiles.[1]
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PDE5 Inhibitors: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[2] The title compound can serve as a starting material for novel analogs targeting different PDE isoenzymes.
Diagram: Potential Role in Kinase Inhibition Signaling
Caption: Inhibition of a generic kinase signaling pathway.
Experimental Protocol: Kinase Inhibition Assay (Example)
This protocol describes a general method to evaluate the inhibitory activity of a pyrazole derivative against a target kinase.
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Compound Preparation: Prepare a stock solution of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in 100% DMSO. Create a series of dilutions to test a range of concentrations.
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Assay Setup: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and ATP in an appropriate assay buffer.
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Inhibition: Add the serially diluted pyrazole compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
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Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
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Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
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Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole represents a strategically designed chemical entity with significant potential as a building block in modern drug discovery. While detailed experimental data on the final compound is sparse, a comprehensive understanding of its synthesis, safety, and potential applications can be derived from the well-documented chemistry of its pyrazole core and analogous structures. The protocols and insights provided in this guide offer a solid foundation for researchers to utilize this and similar compounds in the development of novel therapeutics.
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